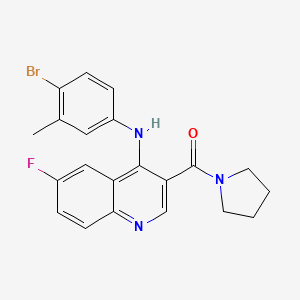

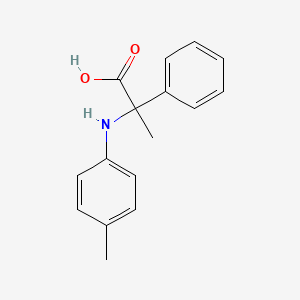

![molecular formula C13H21N3O3S B2649311 1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine CAS No. 1797344-93-4](/img/structure/B2649311.png)

1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine, also known as S-15535, is a synthetic compound with potential therapeutic effects. It belongs to the class of pyrrolidine derivatives and has been extensively studied for its pharmacological properties.

Applications De Recherche Scientifique

Pharmacological Profiles and Antiplatelet Effects

The compound's pharmacological profiles have been examined through studies such as the one conducted by Ogawa et al. (2002), which explored the pharmacology of R-96544, a novel 5-HT(2A) receptor antagonist. This research highlighted the compound's concentration-dependent inhibition of platelet aggregation induced by serotonin in various animals, showcasing its potent and competitive 5-HT(2A)-selective activity and its potential in antiplatelet applications Ogawa et al., 2002.

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) reported on the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids, demonstrating the compound's role in the design and synthesis of these assemblies through hydrogen bonding and its potential in materials science and nanotechnology Pedireddi & Seethalekshmi, 2004.

Chemical Synthesis and Catalysis

Núñez Magro et al. (2010) explored the methoxycarbonylation of alkynes catalyzed by palladium complexes, where derivatives of the compound were utilized to achieve high activity and regioselectivity in producing unsaturated esters or diesters through cascade reactions. This study underscores the compound's utility in facilitating complex chemical transformations and its significance in synthetic chemistry Núñez Magro et al., 2010.

Photochemical Behavior and Charge Transfer

Yang et al. (2004) investigated the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, including derivatives similar to the compound . Their work revealed insights into the compound's photochemical behavior and its applications in developing photoactive materials and molecular electronics Yang et al., 2004.

Fluorescence Enhancement

In the study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, Yang, Chiou, and Liau (2002) demonstrated the "amino conjugation effect," highlighting the compound's role in enhancing fluorescence quantum yields, a property valuable in the design of optical and photonic devices Yang, Chiou, & Liau, 2002.

Propriétés

IUPAC Name |

1-[4-(dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-15(2)20(17,18)14-11-4-6-12(7-5-11)16-9-8-13(10-16)19-3/h4-7,13-14H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFOWUVVSJWZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

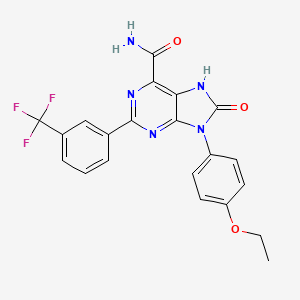

![2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2649230.png)

![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)

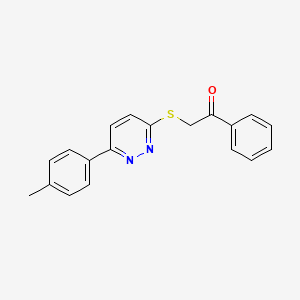

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)

![Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2649240.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2649249.png)